ethyl 1-ethyl-2-methyl-5-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-1H-indole-3-carboxylate
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Overview
Description
Ethyl 1-ethyl-2-methyl-5-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of ethyl 1-ethyl-2-methyl-5-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-1H-indole-3-carboxylate involves multiple steps, starting with the preparation of the indole core. One common method involves the reaction of m-anisidine with sodium nitrite and hydrochloric acid, followed by the addition of ethyl α-ethylacetoacetate to form the Japp-Klingmann azo-ester intermediate . This intermediate is then subjected to cyclization and functionalization reactions to introduce the oxadiazole and sulfanyl groups. Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Ethyl 1-ethyl-2-methyl-5-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The indole core can undergo electrophilic substitution reactions, particularly at the 3-position, due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 1-ethyl-2-methyl-5-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-1H-indole-3-carboxylate has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 1-ethyl-2-methyl-5-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-1H-indole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The indole core can bind to various receptors, while the oxadiazole ring can interact with enzymes involved in metabolic pathways. These interactions can lead to the modulation of biological processes, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Ethyl 1-ethyl-2-methyl-5-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-1H-indole-3-carboxylate can be compared with other indole derivatives and oxadiazole-containing compounds:
Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate: Similar in having an oxadiazole ring and sulfanyl group but differs in the core structure.
Ethyl (RS)-2-chloro-3-(2-chloro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propionate: Contains a triazole ring instead of an oxadiazole ring. The uniqueness of this compound lies in its combination of an indole core with an oxadiazole ring and a sulfanyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19N3O4S |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
ethyl 1-ethyl-2-methyl-5-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methoxy]indole-3-carboxylate |
InChI |
InChI=1S/C17H19N3O4S/c1-4-20-10(3)15(16(21)22-5-2)12-8-11(6-7-13(12)20)23-9-14-18-19-17(25)24-14/h6-8H,4-5,9H2,1-3H3,(H,19,25) |
InChI Key |
VCEJTCLHJLDNKU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OCC3=NNC(=S)O3)C(=O)OCC)C |
Origin of Product |
United States |
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